Crebtide vs. Kemptide: 10-Fold Higher Affinity (Lower Km) for PKA
Crebtide demonstrates a significantly higher binding affinity for cAMP-dependent protein kinase (cAK/PKA) compared to Kemptide, a standard generic substrate. The apparent Michaelis-Menten constant (Km) for Crebtide phosphorylation by cAK is 3.9 μM, which is a 10-fold lower concentration (and thus higher affinity) than the Km of 39 μM reported for Kemptide under comparable conditions . In addition, the maximal velocity (Vmax) is 12.4 µmol/min/mg for Crebtide versus 9.8 µmol/min/mg for Kemptide, indicating a higher catalytic throughput for Crebtide once bound .
| Evidence Dimension | Michaelis-Menten Constant (Km) and Maximal Velocity (Vmax) for cAK phosphorylation |
|---|---|
| Target Compound Data | Km = 3.9 μM; Vmax = 12.4 µmol/min/mg |
| Comparator Or Baseline | Kemptide: Km = 39 μM; Vmax = 9.8 µmol/min/mg |
| Quantified Difference | Crebtide's Km is 10-fold lower (3.9 μM vs 39 μM); Vmax is 1.27-fold higher (12.4 vs 9.8 µmol/min/mg). |
| Conditions | In vitro kinase assay with cAMP-dependent protein kinase (cAK/PKA). |
Why This Matters
The 10-fold lower Km means Crebtide requires far less substrate to reach half-maximal velocity, enabling more sensitive PKA activity assays and reducing material costs.
